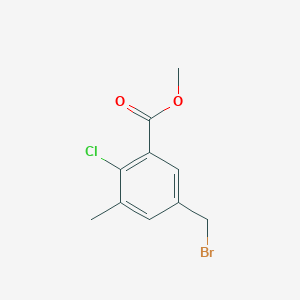

Methyl 5-(bromomethyl)-2-chloro-3-methylbenzoate

Description

Methyl 5-(bromomethyl)-2-chloro-3-methylbenzoate is a substituted benzoate ester featuring a bromomethyl group at the 5-position, a chlorine atom at the 2-position, and a methyl group at the 3-position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules.

Properties

Molecular Formula |

C10H10BrClO2 |

|---|---|

Molecular Weight |

277.54 g/mol |

IUPAC Name |

methyl 5-(bromomethyl)-2-chloro-3-methylbenzoate |

InChI |

InChI=1S/C10H10BrClO2/c1-6-3-7(5-11)4-8(9(6)12)10(13)14-2/h3-4H,5H2,1-2H3 |

InChI Key |

BQFWUSBAGJQVBP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C(=O)OC)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(bromomethyl)-2-chloro-3-methylbenzoate typically involves the bromination of methyl 2-chloro-3-methylbenzoate. The reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, leading to the selective bromination at the benzylic position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the compound can lead to the formation of methyl 5-(hydroxymethyl)-2-chloro-3-methylbenzoate using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3), sodium thiolate (NaSR), and sodium alkoxide (NaOR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Substitution: Formation of azides, thiols, and ethers.

Oxidation: Formation of carboxylic acids and aldehydes.

Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 5-(bromomethyl)-2-chloro-3-methylbenzoate has diverse applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.

Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 5-(bromomethyl)-2-chloro-3-methylbenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the chloro and methyl groups influence the compound’s electronic properties and reactivity. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Reactivity

The substituent arrangement distinguishes this compound from analogs. Key comparisons include:

a) Methyl 5-(((2',3'-O-Isopropylideneadenosyl)thio)methyl)-2-Chlorobenzoate (4m)

- Structure : Shares the 5-bromomethyl and 2-chloro substituents but lacks the 3-methyl group present in the target compound.

- Synthesis: Synthesized with an 81% yield via nucleophilic substitution between a thiolated adenosine derivative and methyl 5-(bromomethyl)-2-chlorobenzoate .

b) Methyl 5-(Bromomethyl)-2-Methylbenzoate (CAS 2703760-83-0)

- Structure : Features a 2-methyl group instead of 2-chloro and lacks the 3-methyl group.

- Molecular Weight : 335.75 g/mol (C15H14ClN3O4) , compared to the target compound’s calculated molecular weight of 277.5 g/mol (C10H10BrClO2).

- Functional Implications : The replacement of chlorine with methyl at the 2-position likely alters electronic properties, reducing electrophilicity and affecting downstream reactivity.

c) 2-[Methyl(3-Thienylmethyl)amino]-2-Oxoethyl 5-Bromo-2-Chlorobenzoate

- Structure: Contains a 5-bromo-2-chlorobenzoate moiety but incorporates a complex ester group with thienylmethyl and methylamino substituents .

- Key Difference : The ester group’s complexity may enhance biological activity (e.g., enzyme inhibition) but could reduce synthetic accessibility compared to the simpler methyl ester in the target compound.

a) Steric and Electronic Effects

- The 3-methyl group in the target compound introduces steric hindrance, which may slow nucleophilic substitution reactions compared to 4m. However, it could improve stability in storage or under reactive conditions.

- The 2-chloro substituent enhances electrophilicity at the benzene ring, making the target compound more reactive toward aromatic substitution than its 2-methyl analog (CAS 2703760-83-0) .

Biological Activity

Methyl 5-(bromomethyl)-2-chloro-3-methylbenzoate is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound features both bromine and chlorine substituents on the aromatic ring, which significantly influence its chemical reactivity and biological interactions. Understanding its biological activity is crucial for exploring its potential as a pharmaceutical intermediate.

- Molecular Formula : C10H10BrClO2

- Molecular Weight : 277.54 g/mol

- Structure : The compound consists of a methyl ester functional group attached to a benzoate structure with halogen substituents at specific positions.

The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution reactions, facilitated by the presence of halogen atoms. These reactions can lead to the formation of various products that may exhibit different biological effects. The compound's interactions with biological molecules, particularly proteins and enzymes, are essential for its pharmacological profile.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential applications:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structural features may inhibit cancer cell proliferation. The presence of halogen substituents could enhance the compound's ability to interact with cancer-related targets.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in drug design for metabolic disorders.

Case Study 1: Anticancer Potential

A study investigated the effects of halogenated benzoates on cancer cell lines, revealing that compounds with bromine and chlorine substituents exhibited significant cytotoxicity against various types of cancer cells, including breast and colon cancer cells. This compound showed promising results in inhibiting cell growth at micromolar concentrations.

Case Study 2: Enzyme Interaction

Research focused on the enzyme inhibition properties of halogenated benzoates indicated that this compound could effectively inhibit certain deacetylases and kinases involved in cancer progression. The mechanism was proposed to involve the formation of stable complexes with these enzymes, thereby blocking their activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 3-(bromomethyl)-5-chlorobenzoate | Bromomethyl at position 3 | Moderate anticancer activity |

| Methyl 3-(chloromethyl)-5-bromobenzoate | Chloromethyl at position 3 | Potential enzyme inhibitor |

| Methyl 2-bromo-4-chlorobenzoate | Bromine at position 2 | Antimicrobial properties |

| Methyl 4-bromo-5-chloro-2-methylbenzoate | Bromine at position 4 | Anticancer activity |

Safety and Toxicity

Safety assessments indicate that this compound can be harmful if inhaled or ingested, necessitating appropriate handling measures in laboratory settings. The compound's toxicity profile is still under investigation, emphasizing the need for further research to establish safe usage guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.